Cucurbitacin K

Vue d'ensemble

Description

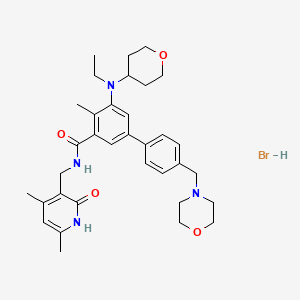

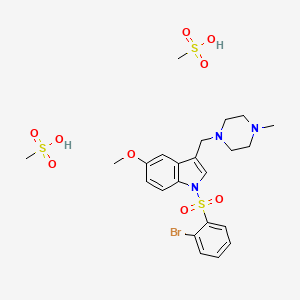

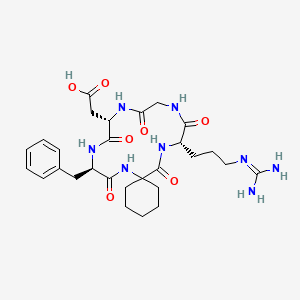

Cucurbitacin K is a member of the cucurbitacins, a class of biochemical compounds produced by some plants, notably members of the pumpkin and gourd family, Cucurbitaceae . Cucurbitacins are chemically classified as triterpenes, formally derived from cucurbitane, a triterpene hydrocarbon . They have significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential .

Molecular Structure Analysis

Cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton . The specific molecular structure of Cucurbitacin K was not found in the retrieved papers.Applications De Recherche Scientifique

Anti-Cancer Properties

Cucurbitacin K, along with other cucurbitacins, has been explored for its potential anti-cancer properties. Several studies have identified its role in inhibiting cancer cell proliferation, inducing apoptosis, and affecting key cancer-related pathways. For instance, cucurbitacins have shown efficacy in inhibiting the growth of various cancer cell lines, including colon cancer and leukemia, by affecting cellular mechanisms like the Raf/MEK/ERK pathway and STAT3 activation (Chan et al., 2010; Escandell et al., 2008; Luo et al., 2019). Moreover, cucurbitacins can cause G2/M phase arrest in cancer cells and induce changes in the cytoskeleton, leading to the disruption of cell morphology and division (Haritunians et al., 2008; Guo et al., 2014). These findings support the potential of cucurbitacin K in cancer research and therapy.

- References:

Pharmacokinetic studies are crucial in understanding how drugs interact with the body. Research on cucurbitacins, including cucurbitacin K, has involved examining their affinity for blood carrier proteins like human and rat serum albumins. This is important for predicting the distribution of these compounds within the body and understanding their potential astherapeutic molecules. For example, the study by Fabini et al. (2016) explored the binding affinities of cucurbitacins E and I with serum albumins, providing insights into how these compounds may be distributed and metabolized in the body.

- Reference:

Beyond its anti-cancer properties, cucurbitacin K has also been implicated in metabolic regulation. Murtaza et al. (2017) found that Cucurbitacin E, a similar compound, can reduce symptoms of metabolic syndrome in mice, such as obesity and insulin resistance. This suggests that cucurbitacins may have broader applications in managing metabolic diseases, potentially offering new avenues for therapeutic development.

- Reference:

Cucurbitacins have been reported to possess anti-inflammatory properties. For instance, studies like that of Escandell et al. (2007) have shown that cucurbitacins can modulate inflammatory responses and may be beneficial in treating conditions like arthritis. These compounds can impact immune cell function, suggesting their potential role in immunomodulatory therapies.

- Reference:

Mécanisme D'action

Cucurbitacins have been researched and applied for cancer treatment . They are reported to inhibit cell proliferation, invasion, and migration; induce apoptosis; and encourage cell cycle arrest . The JAK-STAT3, Wnt, PI3K/Akt, and MAPK signaling pathways, which are essential for the survival and apoptosis of cancer cells, have also been shown to be suppressed by cucurbitacins .

Safety and Hazards

Orientations Futures

Cucurbitacins are promising molecules in the search for therapeutic innovation and have wide versatility in the immune response . There are several studies, both in vitro and in vivo reporting this important anticancer/chemopreventive potential; hence a comprehensive review on this topic is recommended for future clinical research .

Propriétés

IUPAC Name |

2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-(2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl)-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O8/c1-25(2)15-9-10-19-27(5)13-18(32)23(30(8,38)21(34)12-20(33)26(3,4)37)28(27,6)14-22(35)29(19,7)16(15)11-17(31)24(25)36/h9,11,16,18-20,23,31-33,37-38H,10,12-14H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGLZDYMEULGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20987026 | |

| Record name | 2,16,20,24,25-Pentahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cucurbitacin K | |

CAS RN |

6766-43-4 | |

| Record name | Cucurbitacin K | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,16,20,24,25-Pentahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3S,4R)-1-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]carbamoyl]-4-methylpyrrolidin-3-yl]acetic acid](/img/structure/B1649300.png)